molecular formula C14H22N2O4S B4686796 N-(tert-butyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide

N-(tert-butyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide

Cat. No. B4686796
M. Wt: 314.40 g/mol
InChI Key: UDCNTOTUSMNHKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-(tert-butyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide often involves directed metalation and reaction with various agents to introduce specific functional groups. For instance, directed metalation has been used in the synthesis of N-tert-butyl-N-methylbenzamides, demonstrating the potential synthetic usefulness of such approaches in crafting compounds with similar backbones (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular hydrogen bonding. Such studies highlight the importance of molecular geometry, bonding interactions, and stereochemistry in determining the physical and chemical properties of these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(III)-catalyzed C-H activation, indicate a pathway for coupling reactions that may be applicable to the synthesis or modification of this compound. These reactions underscore the compound's reactivity and potential transformations under catalyzed conditions (Xu et al., 2018).

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods .

properties

IUPAC Name

N-tert-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-6-15-21(18,19)12-9-10(7-8-11(12)20-5)13(17)16-14(2,3)4/h7-9,15H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNTOTUSMNHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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